molecular formula C16H10F2N2O2 B6357581 1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020240-49-6

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B6357581
CAS RN: 1020240-49-6
M. Wt: 300.26 g/mol
InChI Key: OMNHPLKQVSKZMZ-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as BFPPCA, is a compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has been used in a variety of scientific studies. BFPPCA has been used in a number of biochemical and physiological studies, and its mechanism of action is of particular interest to researchers.

Scientific Research Applications

BFPPCA has a wide range of applications in scientific research. It has been used in studies of the biological effects of various compounds, including pharmaceuticals, pesticides, and environmental toxins. It has also been used in the study of enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. BFPPCA has been used in the development of novel drugs and in the study of drug metabolism. In addition, it has been used in the study of signal transduction pathways and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of BFPPCA is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes and proteins, as well as a ligand for receptors. It is also believed to interact with signal transduction pathways, resulting in the modulation of cellular processes. In addition, BFPPCA is thought to interact with the membrane of cells, resulting in the modulation of membrane potentials.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFPPCA are not yet fully understood. However, it is believed to have a range of effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes and proteins, as well as to interact with signal transduction pathways. In addition, BFPPCA has been shown to interact with the membrane of cells, resulting in the modulation of membrane potentials. Furthermore, it has been shown to have an effect on the uptake and metabolism of drugs, as well as on the production of various hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

BFPPCA has a number of advantages for laboratory experiments. It is a versatile compound that can be used in a variety of laboratory experiments and has been used in a variety of scientific studies. It is relatively easy to synthesize and can be purified by recrystallization. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that BFPPCA is a hazardous compound and should be handled with care.

Future Directions

There are a number of potential future directions for research involving BFPPCA. One potential area of research is the development of novel drugs and therapeutic agents based on BFPPCA. In addition, further research is needed to better understand the biochemical and physiological effects of BFPPCA and its mechanism of action. Further research is also needed to explore the potential of BFPPCA as a tool for drug metabolism studies and signal transduction pathway analysis. Finally, further research is needed to explore the potential of BFPPCA as a tool for the detection and quantification of various environmental toxins.

Synthesis Methods

BFPPCA can be synthesized in a variety of ways. One of the most common synthesis methods is the reaction of 4-fluorophenyl chloroformate with 1H-pyrazole-5-carboxylic acid in the presence of a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, such as nitrogen, and the product is purified by recrystallization. Other methods of synthesis include the reaction of 4-fluorophenyl chloroformate with 1H-pyrazole-5-carboxylic acid in the presence of a base, such as sodium bicarbonate, and the reaction of 4-fluorophenyl chloroformate with 1H-pyrazole-5-carboxylic acid in the presence of a base, such as potassium hydroxide.

properties

IUPAC Name

2,5-bis(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHPLKQVSKZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

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